molecular formula C16H17N3O4 B1243753 Maremycin D1

Maremycin D1

Cat. No. B1243753
M. Wt: 315.32 g/mol
InChI Key: NTPFTKSDGMODKY-CVKUXFQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maremycin D1 is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antibacterial and Antitumor Activity

Maremycin D1, known as Actinomycin D in scientific literature, is primarily recognized for its significant antibacterial and antitumor properties. It has been in clinical use since 1954, particularly as an anticancer drug for treating various tumors. Maremycin D1 functions by intercalating into DNA, leading to the inhibition of RNA and subsequently, protein synthesis. This action is facilitated by the phenoxazone ring of the molecule, which localizes between GpC base pair sequences in DNA. Besides, the polypeptide lactone rings of the drug position themselves in the minor groove of the DNA helix. Furthermore, the drug's photodynamic activity, free radical formation, and slow dissociation from DNA complexes contribute to its biological activity. However, the precise mechanism of its antitumor action remains a subject of ongoing research (Koba & Konopa, 2005).

Potential in Drug Misuse and Abuse Classification

Although not directly related to Maremycin D1, it's noteworthy that the Actinomycin group, to which Maremycin D1 belongs, has been mentioned in studies focusing on the classification and definition of drug misuse, abuse, and related events (MAREs) in clinical trials. These classifications aim to accurately assess MARE occurrence and provide a structured approach to adjudicate such events in clinical trials and post-marketing surveillance. This highlights the broader impact and consideration of Maremycin D1's family of compounds in pharmaceutical research (Smith et al., 2013).

properties

Product Name

Maremycin D1

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

(3S)-3-[(1R)-1-[(3S)-3-hydroxy-1-methyl-2-oxoindol-3-yl]ethyl]-6-methylidenepiperazine-2,5-dione

InChI

InChI=1S/C16H17N3O4/c1-8(12-14(21)17-9(2)13(20)18-12)16(23)10-6-4-5-7-11(10)19(3)15(16)22/h4-8,12,23H,2H2,1,3H3,(H,17,21)(H,18,20)/t8-,12+,16+/m1/s1

InChI Key

NTPFTKSDGMODKY-CVKUXFQVSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)NC(=C)C(=O)N1)[C@@]2(C3=CC=CC=C3N(C2=O)C)O

Canonical SMILES

CC(C1C(=O)NC(=C)C(=O)N1)C2(C3=CC=CC=C3N(C2=O)C)O

synonyms

maremycin D1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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